molecular formula C15H12FN3S2 B2383926 5-{[(4-fluorophenyl)methyl]sulfanyl}-N-phenyl-1,3,4-thiadiazol-2-amine CAS No. 866041-99-8

5-{[(4-fluorophenyl)methyl]sulfanyl}-N-phenyl-1,3,4-thiadiazol-2-amine

Cat. No.: B2383926
CAS No.: 866041-99-8
M. Wt: 317.4
InChI Key: ZTERGLZUNVXTTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(4-fluorophenyl)methyl]sulfanyl}-N-phenyl-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a fluorobenzyl group, and a phenylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-fluorophenyl)methyl]sulfanyl}-N-phenyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-fluorobenzyl chloride with 5-mercapto-1,3,4-thiadiazole-2-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

4-fluorobenzyl chloride+5-mercapto-1,3,4-thiadiazole-2-amineK2CO3,DMF,heatN-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl-N-phenylamine\text{4-fluorobenzyl chloride} + \text{5-mercapto-1,3,4-thiadiazole-2-amine} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} 4-fluorobenzyl chloride+5-mercapto-1,3,4-thiadiazole-2-amineK2​CO3​,DMF,heat​N-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl-N-phenylamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-fluorophenyl)methyl]sulfanyl}-N-phenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature or elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; organic solvents like ethanol or tetrahydrofuran (THF); room temperature or reflux conditions.

    Substitution: Amines, thiols; organic solvents like dichloromethane or acetonitrile; room temperature or reflux conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-{[(4-fluorophenyl)methyl]sulfanyl}-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound may interact with cellular pathways involved in apoptosis, contributing to its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-N-phenylamine
  • N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-N-phenylamine
  • N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide

Uniqueness

5-{[(4-fluorophenyl)methyl]sulfanyl}-N-phenyl-1,3,4-thiadiazol-2-amine is unique due to the presence of the fluorobenzyl group, which imparts specific chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, potentially improving its bioavailability and efficacy in biological systems. Additionally, the combination of the thiadiazole ring and phenylamine moiety contributes to its diverse range of activities and applications.

Properties

IUPAC Name

5-[(4-fluorophenyl)methylsulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3S2/c16-12-8-6-11(7-9-12)10-20-15-19-18-14(21-15)17-13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTERGLZUNVXTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(S2)SCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.